molecular formula C19H24N4O B7439453 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one

4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one

Cat. No. B7439453
M. Wt: 324.4 g/mol
InChI Key: WSJSMVDZNGMZBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one, also known as BDP, is a novel compound that has been gaining attention in the scientific community due to its potential applications in medicinal chemistry. BDP is a pyrimidinone-based molecule that has been shown to exhibit promising activities against a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In

Mechanism of Action

The mechanism of action of 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one is not fully understood, but it is believed to involve multiple pathways. In cancer cells, 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt pathway. In Alzheimer's disease, 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one has been shown to inhibit the aggregation of amyloid beta peptides by binding to the hydrophobic pockets on the surface of the peptides. In Parkinson's disease, 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one has been shown to protect dopaminergic neurons from oxidative stress by activating the Nrf2/ARE pathway and inhibiting the NF-kB pathway.
Biochemical and Physiological Effects:
4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one has been shown to have a variety of biochemical and physiological effects. In cancer cells, 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one has been shown to inhibit the expression of pro-survival genes and induce the expression of pro-apoptotic genes. In Alzheimer's disease, 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one has been shown to inhibit the formation of amyloid beta oligomers and fibrils. In Parkinson's disease, 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one has been shown to increase the expression of antioxidant enzymes and decrease the expression of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one is its broad spectrum of activity against a variety of diseases. Another advantage is its relatively low toxicity compared to other compounds with similar activities. However, one limitation of 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its relatively low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one. One direction is to optimize the synthesis method to improve the yield and purity of the product. Another direction is to improve the solubility and bioavailability of 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one to increase its effectiveness in vivo. Another direction is to investigate the potential of 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one as a combination therapy with other compounds to enhance its activity against diseases. Finally, further studies are needed to fully understand the mechanism of action of 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one and its potential applications in medicinal chemistry.

Synthesis Methods

The synthesis of 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one involves a multi-step process that starts with the condensation of 2-amino-1,3-propanediol with 2-methyl-4-chloro-5-formylpyrimidine to form the intermediate compound 4-(2-methyl-4-chloro-5-formylpyrimidin-1-yl)-2,2-dimethyl-1,3-oxazolidine. This intermediate is then reacted with benzylamine to form the final product, 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one. The synthesis of 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one has been optimized to yield high purity and high yield of the product.

Scientific Research Applications

4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one has been shown to exhibit promising activities against a variety of diseases. In cancer research, 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to be the primary cause of Alzheimer's disease. In Parkinson's disease research, 4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one has been shown to protect dopaminergic neurons from oxidative stress and prevent the formation of Lewy bodies, which are the hallmark of Parkinson's disease.

properties

IUPAC Name

4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c24-18-11-17(20-15-21-18)23-10-8-19(14-23)7-4-9-22(13-19)12-16-5-2-1-3-6-16/h1-3,5-6,11,15H,4,7-10,12-14H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJSMVDZNGMZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)C3=CC(=O)NC=N3)CN(C1)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.